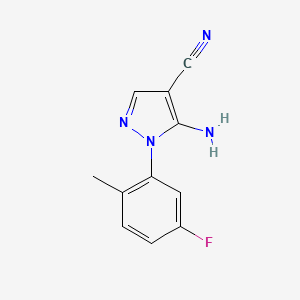

5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrazole ring, an amino group, a fluorine atom, and a cyano group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

Introduction of the Cyano Group: The cyano group can be introduced using reagents like cyanogen bromide or potassium cyanide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, amines

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Alkylated or amino-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated its effectiveness in reducing tumor growth in xenograft models of breast cancer .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound exhibits activity against various bacterial strains, suggesting its utility in developing new antibiotics or as an adjunct therapy in existing treatments .

Insecticidal Activity

This compound belongs to the phenylpyrazole class, which is known for its insecticidal properties. It acts as a GABA receptor antagonist, disrupting the nervous system of pests. This mechanism makes it effective against a range of agricultural pests, contributing to integrated pest management strategies.

Herbicidal Potential

Research has also explored the herbicidal activity of this compound. Its ability to inhibit specific enzymes involved in plant growth pathways suggests potential use as a selective herbicide, targeting unwanted vegetation while minimizing harm to crops.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study: Anticancer Research

A recent study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, for their anticancer activities against various cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Case Study: Insecticide Development

In another study conducted by an agrochemical company, field trials demonstrated that formulations containing this compound significantly reduced pest populations in cotton crops compared to untreated controls, highlighting its potential as an effective insecticide.

Wirkmechanismus

The mechanism by which 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness: 5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position contribute to its unique properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biologische Aktivität

5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including an amino group, a fluorinated phenyl ring, and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.

The chemical formula of this compound is CHFN, with a molecular weight of 216.22 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | CHFN |

| Molecular Weight | 216.22 g/mol |

| IUPAC Name | 5-amino-1-(5-fluoro-2-methylphenyl)pyrazole-4-carbonitrile |

| PubChem CID | 57504673 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating promising anticancer properties while showing minimal toxicity to normal fibroblast cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the amino and nitrile groups facilitates binding to active sites, while the fluorinated phenyl ring enhances lipophilicity and membrane permeability. This structural configuration allows the compound to modulate critical biological pathways, contributing to its pharmacological effects.

Study on Antiproliferative Effects

A comprehensive study assessed the antiproliferative effects of various pyrazole derivatives, including this compound. The results indicated that modifications at the N1 position of the pyrazole ring significantly influenced biological activity. The introduction of different alkyl and aryl groups was found to alter the compound's efficacy, with specific substitutions enhancing its anticancer activity .

Anti-inflammatory Properties

In addition to anticancer effects, this pyrazole derivative has been evaluated for anti-inflammatory activity. It was observed that certain analogs demonstrated significant inhibition of pro-inflammatory cytokines in cellular models. The structure-activity relationship (SAR) analysis revealed that compounds with a similar scaffold could serve as lead structures for developing new anti-inflammatory agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aminouracil | Pyrimidine base with similar functionalities | Anticancer activity |

| 2-Aminothiazole | Heterocyclic compound | Antimicrobial and anticancer effects |

| 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole | Similar pyrazole structure | Significant antiproliferative effects |

Eigenschaften

IUPAC Name |

5-amino-1-(5-fluoro-2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTRPFVQRHYOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.